

Application Note: Gravimetric Determination of Lead via Lead Iodate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lead iodate	
Cat. No.:	B3422459	Get Quote

Introduction

Lead (II) iodate (Pb(IO₃)₂) is a sparingly soluble salt that can be precipitated from an aqueous solution by reacting a soluble lead (II) salt with a soluble iodate salt. This precipitation reaction forms the basis for the gravimetric determination of lead. Gravimetric analysis is a quantitative method that relies on the measurement of mass. In this application, the lead in a sample is quantitatively precipitated as **lead iodate**. The precipitate is then isolated, washed, dried, and weighed. The mass of the **lead iodate** precipitate is used to calculate the amount or concentration of lead in the original sample. This method is applicable in various fields, including environmental analysis and quality control in industrial processes.

Principle of the Method

The precipitation of **lead iodate** is a double displacement reaction. When a solution containing lead (II) ions (Pb^{2+}) is mixed with a solution containing iodate ions (IO_3^-), a white precipitate of **lead iodate** is formed. The chemical equation for this reaction is:

$$Pb^{2+}(aq) + 2IO_3^{-}(aq) \rightarrow Pb(IO_3)_2(s)$$

For accurate gravimetric analysis, the precipitation should be as complete as possible. This is achieved by using a slight excess of the precipitating agent (the iodate solution) and carefully controlling the reaction conditions such as pH and temperature. The precipitate should be of low solubility and have a physical form that is easily filtered and washed.



Quantitative Data

The following table summarizes key quantitative data for **lead iodate**.

Property	Value
Molar Mass of Lead Iodate	557.00 g/mol
Solubility Product (Ksp)	3.7 x 10 ⁻¹³ at 25°C
Molar Solubility in Water	4.0 x 10 ⁻⁵ mol/L at 25°C[1]

Experimental Protocol

This protocol outlines the steps for the gravimetric determination of lead as **lead iodate**.

Materials and Reagents

- Lead Nitrate (Pb(NO₃)₂) solution (approx. 0.1 M): Dissolve a precisely weighed amount of analytical grade lead nitrate in deionized water.
- Potassium Iodate (KIO₃) solution (approx. 0.2 M): Dissolve a precisely weighed amount of analytical grade potassium iodate in deionized water.
- Dilute Nitric Acid (HNO₃) (approx. 0.1 M): For washing the precipitate.
- · Deionized water
- Analytical balance
- Beakers (400 mL)
- Graduated cylinders
- Pipettes
- Watch glasses
- Glass stirring rods



- Heating plate
- Filtration apparatus (e.g., Gooch crucible with filter paper or sintered glass crucible)
- Drying oven
- Desiccator

Procedure

- Sample Preparation: Accurately weigh a sample containing a known amount of lead and
 dissolve it in a 400 mL beaker with a suitable amount of deionized water. If the sample is
 acidic, adjust the pH to be slightly acidic (pH 3-4) using dilute nitric acid or ammonia solution.
- Precipitation:
 - Heat the sample solution to 60-70°C on a heating plate. Do not boil.
 - Slowly add the 0.2 M potassium iodate solution dropwise to the heated lead solution while stirring continuously with a glass rod. A white precipitate of lead iodate will form.
 - Continue adding the potassium iodate solution until no more precipitate is formed. Add a slight excess to ensure complete precipitation.
- Digestion of the Precipitate:
 - Keep the beaker with the precipitate on the heating plate at a temperature just below boiling for about 1-2 hours. This process, known as digestion, encourages the formation of larger, more easily filterable crystals and reduces impurities.
 - Allow the beaker to cool to room temperature.
- Filtration and Washing:
 - Weigh a clean, dry filtering crucible (Gooch or sintered glass) accurately.
 - Set up the filtration apparatus and filter the supernatant liquid through the weighed crucible.



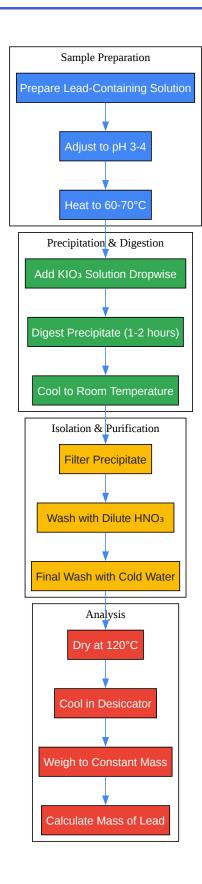
- Wash the precipitate in the beaker with small portions of dilute nitric acid (0.1 M). Decant the washings through the filter.
- Transfer the precipitate to the crucible. Use a stream of the washing solution from a wash bottle to ensure all the precipitate is transferred.
- Continue washing the precipitate in the crucible with small portions of dilute nitric acid until
 the filtrate is free of excess iodate ions. (Test a few drops of the filtrate with a drop of silver
 nitrate solution; the absence of a precipitate indicates that the washing is complete).
- Finally, wash the precipitate with a small amount of cold deionized water to remove the nitric acid.
- Drying and Weighing:
 - Place the crucible containing the precipitate in a drying oven set at 120°C for at least 2 hours.
 - After drying, transfer the crucible to a desiccator to cool to room temperature.
 - Once cooled, weigh the crucible with the dried lead iodate precipitate accurately on an analytical balance.
 - Repeat the drying and weighing process until a constant mass is obtained (i.e., the difference between two consecutive weighings is negligible).

Calculation:

- Calculate the mass of the **lead iodate** precipitate by subtracting the mass of the empty crucible from the final mass.
- Calculate the mass of lead in the precipitate using the gravimetric factor: Mass of Pb = Mass of Pb(IO₃)₂ × (Molar Mass of Pb / Molar Mass of Pb(IO₃)₂) Gravimetric Factor = 207.2 / 557.00 = 0.3720

Signaling Pathways and Experimental Workflows





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Caption: Experimental workflow for the gravimetric determination of lead as **lead iodate**.



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References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Note: Gravimetric Determination of Lead via Lead Iodate Precipitation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3422459#protocol-for-lead-iodate-precipitation]

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